molecular formula C15H21N B14209074 2-Phenylbicyclo[3.3.1]nonan-9-amine CAS No. 770678-83-6

2-Phenylbicyclo[3.3.1]nonan-9-amine

Cat. No.: B14209074
CAS No.: 770678-83-6
M. Wt: 215.33 g/mol
InChI Key: PHUJWIGMVHODPM-UHFFFAOYSA-N
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Description

2-Phenylbicyclo[3.3.1]nonan-9-amine is a compound that belongs to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes a phenyl group attached to the bicyclo[3.3.1]nonane core. The bicyclo[3.3.1]nonane framework is known for its rigidity and stability, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbicyclo[3.3.1]nonan-9-amine typically involves multi-step reactions. One common method includes the condensation of cyclohexanone with substituted benzaldehyde and ammonium acetate in ethanol . Another approach involves the radical C-carbonylation of methylcyclohexylamines . These methods often require specific catalysts and reaction conditions to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylbicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactams, while reduction can yield amines .

Mechanism of Action

The mechanism of action of 2-Phenylbicyclo[3.3.1]nonan-9-amine involves its interaction with specific molecular targets. For instance, it acts as a partial agonist at the μ-opioid receptor (MOR), influencing the cAMP accumulation pathway . The compound’s bicyclic structure allows it to fit into the receptor’s binding site, modulating its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylbicyclo[3.3.1]nonan-9-amine is unique due to its phenyl substitution, which enhances its biological activity and stability. This structural feature distinguishes it from other bicyclo[3.3.1]nonane derivatives and contributes to its diverse applications in research and industry.

Properties

CAS No.

770678-83-6

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

2-phenylbicyclo[3.3.1]nonan-9-amine

InChI

InChI=1S/C15H21N/c16-15-12-7-4-8-14(15)13(10-9-12)11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10,16H2

InChI Key

PHUJWIGMVHODPM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C(C1)C2N)C3=CC=CC=C3

Origin of Product

United States

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